molecular formula C16H23N3O2S B5546357 1'-(THIOPHENE-2-CARBONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE

1'-(THIOPHENE-2-CARBONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE

Cat. No.: B5546357
M. Wt: 321.4 g/mol
InChI Key: YJSCIKKMSHRUOU-UHFFFAOYSA-N
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Description

1’-(THIOPHENE-2-CARBONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound that features a thiophene ring attached to a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(THIOPHENE-2-CARBONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE typically involves the Paal–Knorr synthesis, which is a reaction used to synthesize substituted thiophenes from 1,4-diketones . The reaction conditions often include the use of phosphorus pentasulfide as a sulfurizing agent . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-(THIOPHENE-2-CARBONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

1’-(THIOPHENE-2-CARBONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(THIOPHENE-2-CARBONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The bipiperidine structure may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(THIOPHENE-2-CARBONYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is unique due to the combination of the thiophene ring and bipiperidine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-piperidin-1-yl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c17-15(21)16(19-8-2-1-3-9-19)6-10-18(11-7-16)14(20)13-5-4-12-22-13/h4-5,12H,1-3,6-11H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSCIKKMSHRUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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